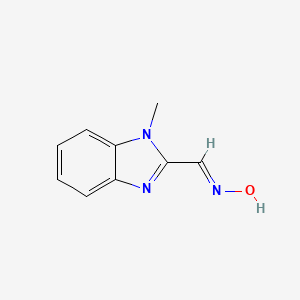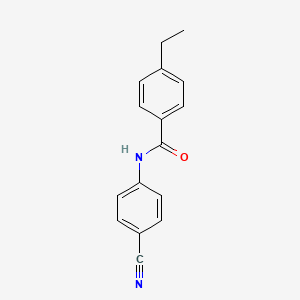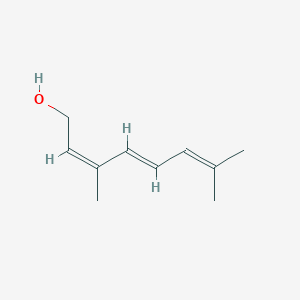
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol is an organic compound with the molecular formula C10H16O It is a type of alcohol with a conjugated triene system, which means it has three alternating double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol can be achieved through several methods. One common approach involves the stereoselective one-pot synthesis of multi-substituted conjugated dienes from ketene dithioacetal. This method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems can be applied to scale up the production of this compound for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s conjugated triene system makes it susceptible to electrophilic addition reactions, while the hydroxyl group allows for nucleophilic substitution and oxidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction can produce the corresponding alkane.
Applications De Recherche Scientifique
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds and functional materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for studying biochemical pathways and mechanisms.
Industry: The compound’s chemical properties make it suitable for use in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of (2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s conjugated triene system allows it to participate in various biochemical reactions, including electron transfer and radical formation. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,4E)-3,7-Dimethyl-2,4-octadiene: This compound has a similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(2Z,4E)-3,7,11-Trimethyl-2,4-dodecadiene: This compound has a longer carbon chain and additional methyl groups, which can influence its chemical properties and reactivity.
(2Z,4E)-3,7,11-Trimethyl-2,4,10-dodecatriene: This compound has an additional double bond, making it more conjugated and potentially more reactive in certain reactions.
Uniqueness
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol is unique due to its specific combination of a conjugated triene system and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(2Z,4E)-3,7-dimethylocta-2,4,6-trien-1-ol |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4-7,11H,8H2,1-3H3/b6-4+,10-7- |
Clé InChI |
ANRXPGZZNZBSTD-JSRXJHBZSA-N |
SMILES isomérique |
CC(=C/C=C/C(=C\CO)/C)C |
SMILES canonique |
CC(=CC=CC(=CCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


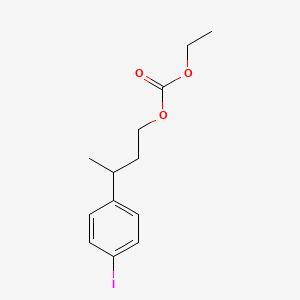

![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
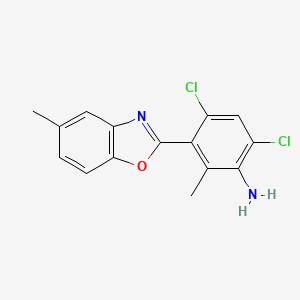


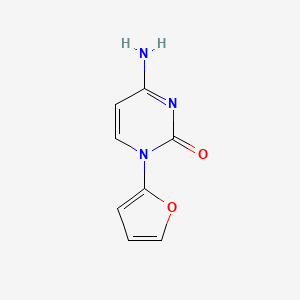
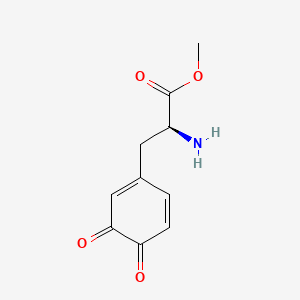
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
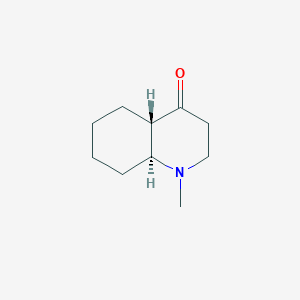
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
